Influenza A Endonuclease Inhibition: 5-Aza Analog Retains Potency Where 4-Aza Analog Fails
In a head-to-head comparison of aza analogs, the 5-aza derivative (5-hydroxy-2-(4-fluorophenyl)pyrimidin-4(3H)-one) retained significant influenza A endonuclease inhibitory activity, whereas the 4-aza analog (6-(4-fluorophenyl)-3-hydroxypyrazin-2(1H)-one) exhibited no measurable activity [1]. The most potent 5-hydroxypyrimidin-4(3H)-one derivative in the series, a 4-(tetrazolyl)phenyl-substituted compound, achieved an IC50 of 0.15 μM [2].
| Evidence Dimension | Influenza A endonuclease inhibitory activity |
|---|---|
| Target Compound Data | 5-Hydroxy-2-(4-fluorophenyl)pyrimidin-4(3H)-one: significant activity (qualitative); 4-(tetrazolyl)phenyl derivative: IC50 = 0.15 μM |
| Comparator Or Baseline | 6-(4-Fluorophenyl)-3-hydroxypyrazin-2(1H)-one (4-aza analog): no measurable activity |
| Quantified Difference | Target retains activity; comparator inactive |
| Conditions | Fluorescence-based enzymatic assay using recombinant influenza A endonuclease |
Why This Matters
This demonstrates that the pyrimidine ring nitrogen position is critical for target engagement, making the 5-hydroxypyrimidin-4(3H)-one scaffold essential for developing active endonuclease inhibitors, unlike the 4-aza variant.
- [1] Sagong HY, Bauman JD, Patel D, Das K, Arnold E, LaVoie EJ. Phenyl substituted 4-hydroxypyridazin-3(2H)-ones and 5-hydroxypyrimidin-4(3H)-ones: inhibitors of influenza A endonuclease. J Med Chem. 2014;57(19):8086-98. View Source
- [2] Sagong HY, Bauman JD, Patel D, Das K, Arnold E, LaVoie EJ. Phenyl substituted 4-hydroxypyridazin-3(2H)-ones and 5-hydroxypyrimidin-4(3H)-ones: inhibitors of influenza A endonuclease. J Med Chem. 2014;57(19):8086-98. Table 1. View Source
